N-Benzylnaltrindole (hydrochloride)
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Overview
Description
N-Benzylnaltrindole (hydrochloride) is a potent and selective antagonist of the delta-2 opioid receptor. This compound is known for its long duration of action in vivo, making it a valuable tool in the pharmacological characterization of delta-opioid receptor function . The chemical structure of N-Benzylnaltrindole (hydrochloride) includes a benzyl group attached to the nitrogen atom of naltrindole, enhancing its selectivity and potency .
Preparation Methods
The synthesis of N-Benzylnaltrindole (hydrochloride) involves several steps, starting with the preparation of naltrindole. The benzylation of naltrindole is achieved through the reaction with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction conditions typically include anhydrous solvents like dimethylformamide or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent oxidation . The final product is then purified through recrystallization or chromatography to obtain N-Benzylnaltrindole (hydrochloride) in high purity .
Chemical Reactions Analysis
N-Benzylnaltrindole (hydrochloride) undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, or substituted derivatives of N-Benzylnaltrindole (hydrochloride) .
Scientific Research Applications
N-Benzylnaltrindole (hydrochloride) has several scientific research applications, including:
Mechanism of Action
N-Benzylnaltrindole (hydrochloride) exerts its effects by selectively binding to and antagonizing the delta-2 opioid receptor . This interaction inhibits the receptor’s activity, blocking the downstream signaling pathways involved in pain modulation, mood regulation, and other physiological processes . The molecular targets of this compound include the delta-opioid receptors located in the central and peripheral nervous systems .
Comparison with Similar Compounds
N-Benzylnaltrindole (hydrochloride) is unique among delta-opioid receptor antagonists due to its high selectivity and long duration of action . Similar compounds include:
Naltriben (hydrochloride): Another delta-opioid receptor antagonist with a shorter duration of action compared to N-Benzylnaltrindole (hydrochloride).
Naltrindole (hydrochloride): The parent compound of N-Benzylnaltrindole (hydrochloride), which lacks the benzyl group and has different pharmacological properties.
The uniqueness of N-Benzylnaltrindole (hydrochloride) lies in its enhanced potency and selectivity, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C33H33ClN2O3 |
---|---|
Molecular Weight |
541.1 g/mol |
IUPAC Name |
(1S,2S,13R,21R)-11-benzyl-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride |
InChI |
InChI=1S/C33H32N2O3.ClH/c36-26-13-12-22-16-27-33(37)17-24-23-8-4-5-9-25(23)35(19-20-6-2-1-3-7-20)29(24)31-32(33,28(22)30(26)38-31)14-15-34(27)18-21-10-11-21;/h1-9,12-13,21,27,31,36-37H,10-11,14-19H2;1H/t27-,31+,32+,33-;/m1./s1 |
InChI Key |
KDEBSUYWJUBPCB-REBVNRAYSA-N |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6CC9=CC=CC=C9.Cl |
Canonical SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6CC9=CC=CC=C9.Cl |
Origin of Product |
United States |
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